Cas no 519047-18-8 (2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde)
![2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/519047-18-8x500.png)
2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- 4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 9-methyl-4-oxo-2-(phenylamino)-
- MLS001174163
- SR-01000041975-1
- HMS2901J14
- AKOS001047484
- SR-01000041975
- EN300-18222109
- 519047-18-8
- Z56905112
- 9-methyl-4-oxo-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- SMR000595263
- SCHEMBL2182528
- CHEMBL1438386
-
- インチ: 1S/C16H13N3O2/c1-11-6-5-9-19-15(11)18-14(13(10-20)16(19)21)17-12-7-3-2-4-8-12/h2-10,17H,1H3
- InChIKey: SUZSGHCJOWAXMD-UHFFFAOYSA-N
- ほほえんだ: C12C(C)=CC=CN1C(=O)C(C=O)=C(NC1=CC=CC=C1)N=2
計算された属性
- せいみつぶんしりょう: 279.100776666g/mol
- どういたいしつりょう: 279.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 61.8Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 438.0±55.0 °C(Predicted)
- 酸性度係数(pKa): -0.04±0.70(Predicted)
2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18222109-0.05g |
519047-18-8 | 90% | 0.05g |
$212.0 | 2023-11-13 |
2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehydeに関する追加情報
2-Anilino-9-Methyl-4-Oxopyrido[1,2-A]Pyrimidine-3-Carbaldehyde: A Comprehensive Overview
2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde, commonly referred to by its CAS number CAS No 519047-18-8, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities and potential applications in therapeutic agents.
The structure of 2-anilino-9-methyl derivative incorporates a pyrido[1,2-a]pyrimidine core with an anilino group at position 2 and a methyl group at position 9. The presence of the aldehyde group at position 3 further enhances its reactivity and functional versatility. Recent studies have highlighted the importance of such structural features in modulating the compound's pharmacokinetic properties and bioavailability.
One of the most promising applications of CAS No 519047-18-8 lies in its potential as a lead compound for anti-cancer drug development. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action involves interference with key cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells.
In addition to its anti-cancer properties, 2-anilino derivatives have shown potential in other therapeutic areas. For instance, recent investigations suggest that this compound may possess anti-inflammatory and anti-proliferative activities, making it a candidate for treating chronic inflammatory diseases and autoimmune disorders. The ability to modulate multiple biological targets simultaneously underscores its value as a multi-functional therapeutic agent.
The synthesis of CAS No 519047-18-8 has been optimized through various synthetic routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of the synthesis process but also reduce the environmental footprint associated with traditional organic synthesis techniques.
From an analytical standpoint, the characterization of 2-anilino derivatives has benefited from advanced spectroscopic techniques such as NMR and mass spectrometry. These tools provide detailed insights into the compound's molecular structure and purity, ensuring high-quality standards for both research and potential clinical applications.
In conclusion, CAS No 519047-18-8, or 2-anilino-substituted pyrido[1,2-a]pyrimidine derivative, represents a compelling area of research with vast potential in drug discovery and development. Its unique structural features and diverse biological activities make it a valuable asset in the pursuit of novel therapeutic agents for treating complex diseases such as cancer and inflammatory disorders.
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